[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid
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Overview
Description
[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid: is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition reaction of terminal alkynes with nitrile oxides, which can be generated in situ from nitroalkanes and chlorosilanes . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods: In industrial settings, the production of isoxazole derivatives like [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid may involve more scalable and cost-effective methods. These methods often include the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core but has different substituents, leading to variations in its chemical properties and applications.
5-Amino-3-methylisoxazole: Another isomer with distinct reactivity and applications in organic synthesis.
Uniqueness: The presence of both acetyl and amino groups provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-7(6(2)15-11-5)3-8(12)10-4-9(13)14/h3-4H2,1-2H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOFIPFUCCDKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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